Methyl 2-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 2-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate is a heterocyclic compound with an intriguing structure. Let’s break it down:
Methyl: Refers to the methyl group (CH₃) attached to the benzoate ring.
2-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate: The core structure consists of a benzothiazole ring fused with a pyrrolidine ring, and an amide group attached to the benzoate ring.
Preparation Methods
Synthetic Routes:: Several synthetic pathways lead to this compound:
Diazo-Coupling: Involves coupling a diazonium salt with an appropriate nucleophile.
Knoevenagel Condensation: A one-pot reaction between 4-hydroxycoumarin, substituted aldehydes, and 2-mercaptobenzothiazole using L-proline as a catalyst .
Biginelli Reaction: A multicomponent reaction yielding 2-amino-4H-chromen-4-ones.
Molecular Hybridization Techniques: Combining fragments to create novel structures.
Microwave Irradiation: Accelerates reactions under controlled conditions.
Industrial Production:: While industrial-scale production methods may vary, these synthetic routes provide a foundation for large-scale synthesis.
Chemical Reactions Analysis
Reactions::
Oxidation: Oxidative processes can modify the benzothiazole or pyrrolidine moieties.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Nucleophilic substitution reactions.
Condensation: Formation of amide bonds.
Reagents: Aldehydes, diazonium salts, nucleophiles, and reducing agents.
Conditions: Solvents, temperature, and catalysts.
Major Products:: The major products depend on the specific reaction conditions and substituents. Variants of the core structure may arise.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic agents.
Industry: Dyes, pharmaceuticals, and materials.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.
Properties
Molecular Formula |
C20H19N3O3S |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
methyl 2-[[2-(1,3-benzothiazol-2-yl)pyrrolidine-1-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H19N3O3S/c1-26-19(24)13-7-2-3-8-14(13)22-20(25)23-12-6-10-16(23)18-21-15-9-4-5-11-17(15)27-18/h2-5,7-9,11,16H,6,10,12H2,1H3,(H,22,25) |
InChI Key |
KLAVGPPRLLVOLK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCCC2C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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